Bacampicillin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLLRNADZZWEX-FFGRCDKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37661-08-8 (mono-hydrochloride) | |
| Record name | Bacampicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048030 | |
| Record name | Bacampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bacampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e-01 g/L | |
| Record name | Bacampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
50972-17-3 | |
| Record name | Bacampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bacampicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bacampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bacampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BACAMPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bacampicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176 | |
| Record name | Bacampicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01602 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bacampicillin on Bacterial Cell Walls
Executive Summary: Bacampicillin is a microbiologically inactive prodrug designed for enhanced oral bioavailability. Following administration, it undergoes rapid and extensive hydrolysis by esterases in the intestinal wall to yield its active metabolite, ampicillin. The bactericidal activity of this compound is, therefore, entirely attributable to the action of ampicillin. Ampicillin exerts its effect by targeting and covalently inhibiting penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. This document provides a detailed examination of this mechanism, supported by quantitative efficacy data, key experimental protocols, and process visualizations.
Pharmacokinetics: The Conversion of this compound to Ampicillin
This compound is an ester prodrug of ampicillin, specifically the 1'-ethoxycarbonyloxyethyl ester.[1] This modification renders it microbiologically inactive but significantly increases its lipid solubility, which facilitates rapid and near-complete absorption from the gastrointestinal tract.[2][3] During absorption through the intestinal wall, ubiquitous esterase enzymes swiftly hydrolyze the ester bond, releasing active ampicillin into the bloodstream along with acetaldehyde, ethanol, and carbon dioxide.[4][5] This efficient conversion is a key pharmacological advantage, resulting in earlier and higher peak serum concentrations of ampicillin compared to the oral administration of an equimolar dose of ampicillin itself.[3][6]
Caption: Logical workflow of this compound's conversion to active Ampicillin.
Core Mechanism of Action: Ampicillin and the Bacterial Cell Wall
The bactericidal effect of ampicillin is achieved by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic lysis.[7][8]
Overview of Bacterial Peptidoglycan Synthesis
The structural rigidity of the bacterial cell wall is primarily due to peptidoglycan, a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains.[9][10] The final and critical stage of peptidoglycan assembly is transpeptidation, where peptide cross-links are formed between adjacent glycan strands. This reaction is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[11][12]
Inhibition of Penicillin-Binding Proteins (PBPs)
Ampicillin, as a member of the β-lactam class of antibiotics, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan peptide side chains.[13] This mimicry allows it to bind to the active site of PBPs.[14][15] The strained β-lactam ring of ampicillin is highly reactive and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site.[16] This covalent modification effectively inactivates the enzyme, preventing it from carrying out the transpeptidation reaction necessary for cell wall cross-linking.[7][11]
Caption: Pathway of PBP inhibition by Ampicillin leading to bacterial cell death.
Quantitative Efficacy Data
The efficacy of ampicillin is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species and its binding affinity for specific PBPs, often expressed as the half-maximal inhibitory concentration (IC₅₀).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Below are representative MIC values for ampicillin against several clinically relevant bacteria.
| Bacterial Species | Type | Ampicillin MIC (μg/mL) | Reference(s) |
| Escherichia coli | Gram-negative | 4 (Susceptible) | [4] |
| Escherichia coli | Ampicillin-Resistant | >8 to >256 | [8][17] |
| Staphylococcus aureus | Gram-positive | 0.6 - 1.0 (Susceptible) | [4] |
| Staphylococcus aureus (MRSA) | Gram-positive | 32 (Resistant) | [7] |
| Streptococcus pneumoniae | Gram-positive | 0.03 - 0.06 (Susceptible) | [4] |
| Streptococcus pneumoniae | Penicillin-Resistant (Non-meningitis) | ≥ 2.0 | [3][18] |
| Haemophilus influenzae | Gram-negative | 0.25 (Susceptible) | [4] |
| Haemophilus influenzae (BLNAR) | Gram-negative | ≥ 4.0 | [6] |
| Haemophilus influenzae (BLPAR**) | Gram-negative | 8 to ≥32 | [2] |
| BLNAR: β-lactamase-negative, ampicillin-resistant | |||
| **BLPAR: β-lactamase-positive, ampicillin-resistant |
Penicillin-Binding Protein (PBP) Inhibition
The potency of a β-lactam is also defined by its affinity for specific PBPs. This is often measured as the IC₅₀, the concentration of the antibiotic required to inhibit 50% of PBP activity. A more precise metric for covalent inhibitors is the second-order rate constant (kinact/KI), which reflects acylation efficiency.[19][20] Ampicillin exhibits differential affinity for various PBPs. For instance, in E. coli, it has been reported to have a lower IC₅₀ for PBP2 and PBP3 than for PBP4.[5]
| Organism | PBP Target | Inhibition Metric | Value | Reference(s) |
| Streptococcus pneumoniae | PBP2x (Penicillin-Sensitive) | IC₅₀ (Penicillin G) | 22 µM | [21] |
| Streptococcus pneumoniae | PBP2x (Penicillin-Resistant) | IC₅₀ (Penicillin G) | 312 µM | [21] |
| Bacillus thuringiensis | PbpP | IC₅₀ (Ampicillin) | ~10 µM | [10] |
| *Data for Penicillin G, a closely related β-lactam, is provided as a representative example of PBP inhibition measurement. |
Key Experimental Protocols
Protocol: PBP Competitive Binding Assay
This protocol determines the IC₅₀ of a test compound (e.g., ampicillin) by measuring its ability to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to PBPs in bacterial membrane preparations.
Methodology:
-
Membrane Preparation:
-
Culture bacteria to mid-logarithmic phase. Harvest cells by centrifugation.
-
Wash cell pellet with an appropriate buffer (e.g., 10 mM Tris, pH 8.0).
-
Lyse cells using a French press or sonication.
-
Perform differential centrifugation (low speed to remove unlysed cells, then high speed to pellet membranes).
-
Resuspend the membrane pellet in buffer and determine protein concentration.
-
-
Competition Assay:
-
In a microtiter plate, add fixed amounts of the membrane preparation to a series of wells.
-
Add serial dilutions of the test inhibitor (ampicillin) to the wells. Include a no-inhibitor control.
-
Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow inhibitor binding.
-
Add a fixed, saturating concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to all wells.
-
Incubate for a shorter period (e.g., 10 minutes) to label any PBPs not bound by the test inhibitor.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of each PBP band in each lane.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22]
-
Caption: Experimental workflow for a PBP competitive binding assay.
Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This is the standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
Methodology:
-
Prepare Inoculum:
-
Culture the test bacterium on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL) in the test wells.
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton Broth) to all wells.
-
Create a two-fold serial dilution of ampicillin across the plate, leaving control wells.
-
Include a positive control well (broth + bacteria, no antibiotic) and a negative/sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Reading and Interpretation:
-
Visually inspect the plate for turbidity (bacterial growth). A plate reader can also be used to measure optical density.
-
The MIC is the lowest concentration of ampicillin in which there is no visible growth, as compared to the positive control well.[23]
-
Caption: Experimental workflow for a broth microdilution MIC assay.
Conclusion
The mechanism of action of this compound is a classic example of prodrug strategy enhancing the delivery of a well-characterized active agent. While this compound itself is inert, its efficient conversion to ampicillin allows for effective oral therapy. The core of its bactericidal action lies in ampicillin's ability to covalently inhibit essential penicillin-binding proteins, thereby fatally disrupting the synthesis of the bacterial cell wall. Understanding this mechanism, supported by quantitative data on efficacy and standardized experimental protocols, is fundamental for the continued development of β-lactam antibiotics and strategies to overcome bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of β-Lactamase-Negative, Ampicillin-Resistant Strains of Haemophilus influenzae with Four Methods and Eight Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin [pdb101.rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Resistance in Haemophilus influenzae Respiratory Tract Isolates in Korea: Results of a Nationwide Acute Respiratory Infections Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdstest.net [cdstest.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 19. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. idexx.dk [idexx.dk]
Bacampicillin as a Prodrug of Ampicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacampicillin is a semi-synthetic, orally administered prodrug of the broad-spectrum antibiotic ampicillin.[1][2] Developed to overcome the pharmacokinetic limitations of ampicillin, primarily its incomplete oral absorption, this compound is an ester that is rapidly and almost completely hydrolyzed to ampicillin in the intestinal wall and blood.[2][3] This bioconversion results in significantly higher plasma concentrations of ampicillin, achieved more rapidly than with equimolar oral doses of ampicillin itself.[2][4] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action as a prodrug, comparative pharmacokinetics, and clinical implications. Detailed experimental methodologies for its synthesis and analysis are also presented, alongside quantitative data and visual representations of its metabolic pathway and experimental workflows.
Introduction
Ampicillin, a β-lactam antibiotic, has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, its clinical utility when administered orally is hampered by incomplete and variable absorption from the gastrointestinal tract, leading to suboptimal plasma concentrations and a higher incidence of gastrointestinal side effects, such as diarrhea.[2] To address these shortcomings, prodrug strategies have been employed, leading to the development of this compound.[2][5]
This compound is the 1'-ethoxycarbonyloxyethyl ester of ampicillin.[6] This modification renders the molecule more lipophilic, enhancing its absorption from the gut.[7] Following absorption, it is rapidly cleaved by esterases in the intestinal wall and blood to release the active therapeutic agent, ampicillin, along with acetaldehyde, carbon dioxide, and ethanol.[5] This efficient conversion ensures high bioavailability of ampicillin, approaching that of parenteral administration.[8]
This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with a comprehensive resource on its properties and evaluation.
Chemical Structure and Properties
This compound is chemically designated as 1'-ethoxycarbonyloxyethyl 6-(D-α-aminophenylacetamido)penicillanate.[6] The addition of the ester group to the carboxyl function of ampicillin is the key structural modification that confers its prodrug characteristics.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C21H27N3O7S·HCl | |
| Molecular Weight | 501.98 g/mol | |
| Appearance | White crystalline powder | [9] |
| pH (20 mg/mL solution) | 3.0 - 4.5 | |
| Water Content | Not more than 1.0% |
Mechanism of Action: A Prodrug Approach
This compound itself is microbiologically inactive.[10] Its therapeutic effect is solely dependent on its in vivo conversion to ampicillin.[10] The mechanism of action can be described in two stages: absorption and hydrolysis, and the antibacterial action of ampicillin.
Absorption and Hydrolysis
The ester linkage in this compound increases its lipophilicity compared to ampicillin, facilitating its absorption across the intestinal mucosa. Once absorbed, it is rapidly hydrolyzed by non-specific esterases present in the intestinal wall and blood, releasing ampicillin.[3] This rapid and extensive conversion is a critical feature of this compound, ensuring that high concentrations of the active drug reach the systemic circulation.[6]
Antibacterial Action of Ampicillin
Once released, ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.
Pharmacokinetics
The primary advantage of this compound over ampicillin lies in its superior pharmacokinetic profile following oral administration.
Bioavailability and Absorption
This compound is almost completely absorbed from the gastrointestinal tract, with a bioavailability of approximately 86-92%.[8][11] This is significantly higher than that of oral ampicillin, which is around 40-62%.[2][11] The absorption of this compound is rapid, leading to earlier and higher peak plasma concentrations of ampicillin.[2][4]
Plasma Concentrations and Half-life
Oral administration of this compound results in peak ampicillin plasma concentrations that are two to three times higher than those achieved with an equimolar dose of oral ampicillin.[3][4] The time to reach peak concentration (Tmax) is also shorter for this compound.[3] The elimination half-life of the resulting ampicillin is similar to that of directly administered ampicillin.
Table 2: Comparative Pharmacokinetics of this compound and Ampicillin (Oral Administration)
| Parameter | This compound | Ampicillin | Reference(s) |
| Bioavailability | ~86-92% | ~40-62% | [8][11] |
| Peak Plasma Concentration (Cmax) from 400 mg dose | 8.3 µg/mL | 3.7 µg/mL | [4] |
| Peak Plasma Concentration (Cmax) from 800 mg dose | 13.1 µg/mL | - | [8] |
| Time to Peak Concentration (Tmax) | ~1 hour | ~2 hours | [3] |
| Urinary Excretion (as ampicillin) | ~75% | ~45% | [3] |
Clinical Efficacy and Safety
Clinical studies have demonstrated that this compound is effective in treating a variety of infections, including those of the respiratory tract, urinary tract, and skin and soft tissues.[2][12] Due to its favorable pharmacokinetic profile, this compound can be administered less frequently (e.g., twice daily) compared to ampicillin (typically four times daily), which can improve patient compliance.[2][12]
A double-blind, randomized controlled trial in patients with urinary tract infections showed that this compound (800 mg three times daily) resulted in a significantly higher bacteriological cure rate (89%) compared to ampicillin (2 g three times daily) (68%).[7] Furthermore, the incidence of side effects, particularly diarrhea, has been reported to be lower with this compound than with ampicillin.[2][12]
Table 3: Clinical Efficacy of this compound vs. Ampicillin in Urinary Tract Infections
| Outcome | This compound (800 mg t.i.d.) | Ampicillin (2 g t.i.d.) | Reference(s) |
| Bacteriological & Symptomatic Elimination | 89% | 68% | [7] |
| Relapse/Reinfection Rate | 7% | 44% | [7] |
| Treatment Discontinuation due to Side Effects | 4 patients | 16 patients | [7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One common method involves the esterification of ampicillin. A detailed protocol is not publicly available in peer-reviewed literature, but a general scheme can be derived from patent literature.[9][13][14]
General Synthetic Scheme:
-
Protection of the amino group of ampicillin: The amino group of ampicillin is protected, for example, by forming a Dane salt.
-
Esterification: The protected ampicillin is then reacted with 1-bromoethyl ethyl carbonate in the presence of a base (e.g., sodium bicarbonate) in an organic solvent (e.g., acetonitrile).
-
Deprotection and Isolation: The protecting group is removed under acidic conditions, and this compound hydrochloride is isolated and purified.
In Vitro Hydrolysis Assay
To evaluate the conversion of this compound to ampicillin, an in vitro hydrolysis assay can be performed using biological fluids.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent.
-
Incubation: Incubate a known concentration of this compound in a buffered solution (pH 7.4) containing human serum or a tissue homogenate at 37°C.
-
Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., a strong acid) and extract the unhydrolyzed this compound with an organic solvent (e.g., ethyl acetate).
-
Quantification: Analyze the aqueous phase for the concentration of ampicillin using a validated analytical method, such as HPLC.
Pharmacokinetic Study Protocol
A pharmacokinetic study to compare this compound and ampicillin in human volunteers would typically follow a randomized, crossover design.
Study Design:
-
Subjects: Recruit a cohort of healthy adult volunteers.
-
Drug Administration: In a crossover fashion with a washout period, administer equimolar oral doses of this compound and ampicillin to each subject.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours) post-administration.
-
Plasma Separation: Separate plasma from the blood samples and store frozen until analysis.
-
Bioanalysis: Determine the plasma concentrations of ampicillin using a validated HPLC or LC-MS/MS method.[15][16]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each treatment group and perform statistical comparisons.
Analytical Method: HPLC for Ampicillin in Plasma
A common method for the quantification of ampicillin in plasma is reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[15]
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV detection at 210 nm.[15]
-
Sample Preparation: Protein precipitation of plasma samples with perchloric acid, followed by centrifugation and injection of the supernatant.[15]
-
Internal Standard: A suitable internal standard, such as ciprofloxacin, should be used for accurate quantification.[15]
Conclusion
This compound serves as a successful example of a prodrug strategy to enhance the oral bioavailability of an established antibiotic. Its efficient absorption and rapid conversion to ampicillin lead to a superior pharmacokinetic profile compared to oral ampicillin, which translates into improved clinical efficacy and patient convenience. The lower incidence of gastrointestinal side effects further enhances its therapeutic value. This technical guide has provided a comprehensive overview of the key chemical, pharmacokinetic, and clinical aspects of this compound, intended to be a valuable resource for professionals in the field of drug research and development. While this compound may be less commonly used today with the advent of newer antibiotics, the principles of its design and the methodologies for its evaluation remain highly relevant in the ongoing quest for optimizing drug delivery and efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound and ampicillin in urinary tract infections: a double-blind comparison of efficacy and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Comparison of Oral this compound and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA1236450A - Synthesis route for this compound - Google Patents [patents.google.com]
- 10. US4619785A - Novel synthesis route for this compound - Google Patents [patents.google.com]
- 11. Liquid chromatographic determination of ampicillin in bovine and dog plasma by using a tandem solid-phase extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The clinical efficacy and safety of this compound twice daily in comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US4619785A - Novel synthesis route for this compound - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. tsijournals.com [tsijournals.com]
- 16. researchgate.net [researchgate.net]
The Synthesis of Bacampicillin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacampicillin hydrochloride, a prodrug of the broad-spectrum antibiotic ampicillin, offers enhanced oral bioavailability, leading to higher plasma and tissue concentrations of the active agent.[1][2] This technical guide provides an in-depth overview of the primary chemical synthesis pathways for this compound hydrochloride, tailored for professionals in the fields of chemistry and drug development. The document details the core synthetic strategies, presents quantitative data in a structured format, outlines experimental protocols, and includes visualizations of the reaction pathways and workflows to facilitate a comprehensive understanding of the manufacturing process.
Introduction
This compound is the 1'-ethoxycarbonyloxyethyl ester of ampicillin.[2] Following oral administration, it is rapidly absorbed and subsequently hydrolyzed by esterases in the body to release ampicillin, carbon dioxide, and ethanol.[3] This prodrug strategy overcomes the incomplete absorption of ampicillin, thereby improving its therapeutic efficacy.[1] The hydrochloride salt of this compound is the common pharmaceutical form.[4] This guide will focus on the prevalent synthetic routes to this compound hydrochloride, primarily starting from ampicillin.
Core Synthesis Pathways
Two principal synthetic strategies have been documented for the preparation of this compound hydrochloride. The more direct and industrially favored approach begins with ampicillin. An alternative, multi-step pathway originates from benzylpenicillin.
Synthesis from Ampicillin
The most common synthesis of this compound hydrochloride involves the esterification of ampicillin at its carboxylic acid group. To prevent side reactions at the amino group, it is often protected, for instance, by forming a Dane salt. The protected ampicillin is then reacted with a suitable 1-alkoxycarbonyloxyethyl halide, followed by deprotection and salt formation.
A prevalent method utilizes the potassium salt of D-(-)-N-(1-methoxycarbonylpropen-2-yl)aminophenylacetic acid (ampicillin Dane potassium salt) as the starting material. This is reacted with 1-bromoethyl ethyl carbonate in an organic solvent. The subsequent hydrolysis of the protecting group and the formation of the hydrochloride salt yield this compound hydrochloride.
Synthesis from Benzylpenicillin
An alternative, though more circuitous, route to this compound hydrochloride begins with benzylpenicillin.[5] This process involves the following key steps:
-
Esterification of potassium benzylpenicillin with α-chlorodiethylcarbonate to form the 1-ethoxycarbonyloxyethyl ester of benzylpenicillin.
-
Removal of the phenylacetyl side chain from the esterified benzylpenicillin to yield the 1-ethoxycarbonyloxyethyl ester of 6-aminopenicillanic acid (6-APA).
-
Acylation of the 6-APA ester intermediate with a protected form of D-(-)-α-aminophenylacetic acid.
-
Deprotection and formation of the hydrochloride salt to give this compound hydrochloride.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various documented experimental protocols for the synthesis of this compound hydrochloride starting from ampicillin Dane potassium salt.
Table 1: Reactants and Reagents
| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Ampicillin Dane Potassium Salt | C₁₆H₁₈KN₃O₅S | 415.5 | 0.1097 | 45.6 | - |
| 1-Bromoethyl ethyl carbonate | C₅H₉BrO₃ | 197.03 | 0.1827 | 36.0 | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 0.4571 | 38.4 | - |
| Acetonitrile | C₂H₃N | 41.05 | - | - | 260 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | - | - | 6.85 |
| Water | H₂O | 18.02 | - | - | 22.3 |
| Acetone | C₃H₆O | 58.08 | - | - | 70 |
| Butyl Acetate | C₆H₁₂O₂ | 116.16 | - | - | 450 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | 40 °C |
| Reaction Time | 3 hours |
| pH for HCl addition | 2.0 - 2.5 |
| Crystallization Temperature | ~5 °C |
| Final Product Mass | 32.5 g |
| Molar Mass of this compound HCl | 501.98 g/mol |
| Theoretical Yield | 55.06 g |
| Percentage Yield | 59.0% |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound hydrochloride from ampicillin Dane potassium salt, based on published procedures.[6]
Esterification Reaction
-
A mixture of ampicillin Dane potassium salt (45.6 g), 1-bromoethyl ethyl carbonate (36.0 g), sodium bicarbonate (38.4 g), and acetonitrile (260 ml) is prepared in a suitable reaction vessel.
-
The mixture is stirred for 3 hours at a constant temperature of 40°C.
-
Upon completion, the reaction mixture is filtered, and the filter cake is washed with two 20 ml portions of acetonitrile.
Work-up and Salt Formation
-
Water (20 ml) is added to the filtrate, and the mixture is stirred for 1 hour.
-
The majority of the solvent is removed by evaporation under reduced pressure at a temperature of 35°-40°C.
-
Acetone (70 ml) and water (4.5 ml) are added to the residue.
-
A mixture of concentrated hydrochloric acid (6.85 ml) and water (2.3 ml) is added slowly to the solution, ensuring the pH is maintained between 2.0 and 2.5. If the pH is not stable, small additional amounts of 1:1 hydrochloric acid are added until a stable pH in the desired range is achieved.
Isolation and Purification
-
The resulting solution is dried and filtered.
-
Butyl acetate (180 ml) is added, and the solution is distilled under reduced pressure to a final volume of approximately 40 ml.
-
An additional 270 ml of butyl acetate is added to the concentrated solution.
-
The product is allowed to crystallize at approximately 5°C.
-
The crystalline product is isolated by filtration to yield 32.5 g of this compound hydrochloride.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the preparation of this compound hydrochloride.
Caption: Chemical synthesis pathway of this compound hydrochloride from ampicillin Dane potassium salt.
References
- 1. This compound hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Hydrochloride | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4619785A - Novel synthesis route for this compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
The In Vitro Microbiological Spectrum of Bacampicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bacampicillin is a semi-synthetic, orally administered aminopenicillin that serves as a prodrug for ampicillin. Following administration, it is rapidly and almost completely absorbed and hydrolyzed by esterases in the intestinal wall and serum to yield ampicillin, the microbiologically active compound. Therefore, the in vitro microbiological spectrum of this compound is identical to that of ampicillin. This guide provides a detailed overview of this spectrum, including its mechanism of action, activity against key clinical pathogens, common resistance mechanisms, and standardized protocols for susceptibility testing.
Mechanism of Action
This compound itself is microbiologically inactive. Its antibacterial effect is solely attributable to ampicillin. Ampicillin, a β-lactam antibiotic, exerts its bactericidal action by inhibiting the final stages of bacterial cell wall synthesis.[1]
The key steps are:
-
Binding to Penicillin-Binding Proteins (PBPs): Ampicillin binds to and inactivates specific PBPs located on the inner surface of thebacterial cell membrane.[1][2] PBPs are essential enzymes, primarily transpeptidases, that catalyze the cross-linking of peptidoglycan chains.[3]
-
Inhibition of Peptidoglycan Synthesis: By inhibiting PBPs, ampicillin blocks the formation of peptide cross-links that provide the cell wall with structural integrity.[1][4]
-
Cell Lysis: The weakened cell wall cannot withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][5] This process is most effective in actively dividing bacteria.
The following diagram illustrates the inhibition of bacterial cell wall synthesis by ampicillin.
References
The In-Depth Technical Guide to the Serum Esterase-Mediated Hydrolysis of Bacampicillin to Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the enzymatic hydrolysis of bacampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, by serum esterases. The conversion of this compound to its active form, ampicillin, is a critical step in its mechanism of action, enhancing its oral bioavailability. This guide delves into the quantitative aspects of this biotransformation, details the experimental protocols for its study, and visualizes the underlying biochemical processes.
Introduction: The Prodrug Advantage
This compound was developed to overcome the incomplete absorption of ampicillin when administered orally. By masking the polar carboxyl group of ampicillin as an ester, this compound becomes more lipophilic, allowing for enhanced absorption from the gastrointestinal tract.[1] Once absorbed into the bloodstream, it is rapidly and completely hydrolyzed by non-specific esterases present in the serum and intestinal wall to release the active ampicillin.[2] This efficient conversion leads to higher and more rapid peak serum levels of ampicillin compared to the oral administration of ampicillin itself.[1]
The Hydrolysis Pathway: From this compound to Ampicillin
The biotransformation of this compound to ampicillin is a two-step process. Initially, serum esterases, primarily carboxylesterases, cleave the ester bond of this compound. This enzymatic cleavage results in the formation of an unstable intermediate which then spontaneously decomposes to yield ampicillin, acetaldehyde, and carbon dioxide.
References
The Prodrug Approach: Bacampicillin's Role in Overcoming Ampicillin's Low Bioavailability
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ampicillin, a broad-spectrum β-lactam antibiotic, has long been a cornerstone in the treatment of various bacterial infections. However, its clinical efficacy following oral administration is hampered by low and variable bioavailability. This technical guide delves into the development and mechanism of bacampicillin, a prodrug of ampicillin, designed to surmount this limitation. We will explore the chemical modifications that enhance its absorption, the metabolic conversion to the active ampicillin molecule, and the resulting pharmacokinetic advantages. This guide will provide a comprehensive overview of the comparative data, detail the experimental methodologies used in key studies, and visualize the underlying processes to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Ampicillin's Oral Bioavailability
Ampicillin is a semi-synthetic penicillin that exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Despite its effectiveness, the oral bioavailability of ampicillin is only around 30-50%. This incomplete absorption can lead to sub-optimal therapeutic concentrations in the bloodstream and an increased incidence of gastrointestinal side effects due to the presence of unabsorbed drug in the gut.
The low bioavailability of ampicillin is attributed to several factors, including its hydrophilic nature and potential degradation in the gastrointestinal tract. To address these challenges, the prodrug this compound was developed. This compound is an ester prodrug of ampicillin, meaning it is a pharmacologically inactive compound that is converted into the active drug, ampicillin, within the body.
This compound: A Prodrug Strategy for Enhanced Absorption
This compound is the 1'-ethoxycarbonyloxyethyl ester of ampicillin. This chemical modification significantly increases the lipophilicity of the molecule, allowing for more efficient absorption from the gastrointestinal tract.[1] Once absorbed, this compound is rapidly and completely hydrolyzed by esterases present in the intestinal wall and blood serum to yield ampicillin, acetaldehyde, carbon dioxide, and ethanol.[2] This rapid conversion ensures that the systemic circulation is primarily exposed to the active ampicillin.
Chemical Structures
The chemical structures of ampicillin and this compound are fundamental to understanding the prodrug strategy.
Caption: Chemical structures of Ampicillin and this compound.
Metabolic Conversion of this compound to Ampicillin
The conversion of this compound to ampicillin is a critical step in its mechanism of action. This biotransformation is a rapid, two-step process initiated by non-specific esterases.
Caption: Metabolic pathway of this compound to Ampicillin.
Comparative Pharmacokinetics: this compound vs. Ampicillin
Numerous studies have demonstrated the superior pharmacokinetic profile of this compound compared to ampicillin following oral administration. This compound consistently shows higher peak plasma concentrations (Cmax) and a larger area under the plasma concentration-time curve (AUC), indicative of its enhanced bioavailability.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters from comparative studies in humans.
Table 1: Bioavailability and Peak Plasma Concentrations
| Drug | Dose | Bioavailability (%) | Cmax (µg/mL) | Tmax (hours) | Reference |
| Ampicillin | 495 mg (oral) | 62 ± 17 | 3.7 | ~1.5-2.0 | [3] |
| This compound | 562 mg (oral, ampicillin equivalent) | 86 ± 11 | 8.3 | ~0.75-1.0 | [3] |
| Ampicillin | 500 mg (oral) | - | 5.2 | 1.5 | [4] |
| This compound | 400 mg (oral) | - | 7.7 | 0.75 | [4] |
| Ampicillin | 1 g (oral) | - | 7.6 | 2.0 | [4] |
| This compound | 800 mg (oral) | - | 12.2 | 1.0 | [4] |
| Ampicillin | (intramuscular) | 71 | 11.3 ± 3.5 | - | [5] |
| This compound | 800 mg (oral) | 87 | 13.1 ± 3.8 | - | [5] |
Table 2: Urinary Excretion
| Drug | Dose | Urinary Recovery (% of dose as ampicillin) | Reference |
| Ampicillin | 500 mg - 2 g (oral) | 25 - 41 | [4] |
| This compound | 400 mg - 800 mg (oral) | 68 - 75 | [4] |
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic studies comparing ampicillin and this compound. It is important to note that specific details may vary between individual studies.
Human Pharmacokinetic Studies
A common experimental design for comparing the bioavailability of two oral formulations is a randomized, crossover study in healthy volunteers.
Caption: Workflow of a typical crossover pharmacokinetic study.
Protocol Details:
-
Subjects: Healthy adult volunteers, often male, who have given informed consent. Subjects typically undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Study Design: A randomized, two-way crossover design is frequently used. This means that each subject receives both ampicillin and this compound on separate occasions, with a "washout" period in between to ensure the first drug is completely eliminated from the body before the second is administered.
-
Drug Administration: Equimolar doses of ampicillin and this compound are administered orally after an overnight fast.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours). Urine is often collected over a 24-hour period.
-
Sample Analysis: The concentration of ampicillin in plasma and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a microbiological assay.
Microbiological Assay for Ampicillin Concentration
The agar well diffusion method is a common technique for determining the concentration of an antibiotic in biological fluids.
Protocol Details:
-
Materials: Mueller-Hinton agar plates, a susceptible bacterial strain (e.g., Sarcina lutea or Staphylococcus aureus), sterile cork borer or pipette tips, standard solutions of ampicillin of known concentrations, and the plasma or urine samples to be tested.
-
Procedure:
-
A lawn of the susceptible bacteria is spread evenly over the surface of the agar plates.
-
Wells of a standard diameter are cut into the agar.
-
A fixed volume of the standard ampicillin solutions and the test samples are added to the wells.
-
The plates are incubated under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured.
-
A standard curve is generated by plotting the diameter of the zones of inhibition against the known concentrations of the ampicillin standards.
-
The concentration of ampicillin in the test samples is then determined by interpolating their zone of inhibition diameters on the standard curve.
-
Synthesis of this compound Hydrochloride
The synthesis of this compound involves the esterification of ampicillin. One common method is the reaction of an ampicillin salt with 1-chloroethyl ethyl carbonate. The following provides a general overview based on patent literature.
General Procedure:
-
An ampicillin salt (e.g., sodium or potassium salt) is suspended in a suitable organic solvent (e.g., acetone, dimethylformamide).
-
1-chloroethyl ethyl carbonate is added to the suspension.
-
The reaction mixture is stirred at a controlled temperature for a specific duration to allow for the esterification to proceed.
-
After the reaction is complete, the product is isolated, often by filtration and washing.
-
The crude product may be further purified by recrystallization.
-
The hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid in a suitable solvent.
Conclusion
This compound serves as a prime example of a successful prodrug strategy to overcome the pharmacokinetic limitations of a parent drug. By transiently modifying the chemical structure of ampicillin to enhance its lipophilicity, this compound achieves significantly improved oral absorption. The rapid and efficient in vivo hydrolysis ensures that the active ampicillin is readily available to exert its antibacterial effect. The data clearly demonstrates that this compound provides higher and more consistent plasma concentrations of ampicillin compared to oral administration of ampicillin itself. This leads to improved therapeutic efficacy and a potential reduction in gastrointestinal side effects. For researchers and professionals in drug development, the case of this compound underscores the power of prodrug design in optimizing the clinical utility of important therapeutic agents.
References
- 1. CA1236450A - Synthesis route for this compound - Google Patents [patents.google.com]
- 2. Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.5. Antimicrobial Assay Using Agar Diffusion–Dilution Test [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Bacampicillin in the Treatment of Urinary Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacampicillin is a prodrug of the semi-synthetic antibiotic ampicillin, designed to improve oral bioavailability. Upon administration, it is rapidly and almost completely absorbed and hydrolyzed by esterases in the intestinal wall to yield ampicillin, the active antimicrobial agent.[1] Ampicillin exerts its bactericidal effect by inhibiting the third and final stage of bacterial cell wall synthesis. This document provides detailed application notes, experimental protocols, and a summary of clinical data regarding the use of this compound in the treatment of urinary tract infections (UTIs).
Mechanism of Action
This compound itself is microbiologically inactive. Its therapeutic effect is solely attributable to its active metabolite, ampicillin. Ampicillin is a beta-lactam antibiotic that targets and irreversibly inhibits penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[2][3][4][5] By binding to PBPs, ampicillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic instability.[2][4]
Pharmacokinetics
One of the primary advantages of this compound over ampicillin is its superior pharmacokinetic profile. Following oral administration, this compound is rapidly and more completely absorbed from the gastrointestinal tract. Peak serum concentrations of ampicillin are achieved faster and are significantly higher after administration of this compound compared to an equimolar dose of ampicillin. Furthermore, the absorption of this compound is not significantly affected by the presence of food. A larger fraction of the administered dose is recovered in the urine as active ampicillin, making it particularly suitable for treating urinary tract infections.
Clinical Efficacy in Urinary Tract Infections
Multiple clinical trials have demonstrated the efficacy of this compound in the treatment of UTIs, often with a more convenient twice-daily dosing regimen compared to the three or four times daily dosing required for ampicillin or amoxicillin.[1]
Summary of Clinical Trial Data
| Study Identifier | Treatment Arms | Number of Patients | Key Efficacy Outcome | Adverse Events | Reference |
| Müller-Ehrenberg & Müller (1979) | This compound 800 mg t.i.d. vs. Ampicillin 2 g t.i.d. | 100 (50 per group) | Bacteriological and symptomatic elimination: 89% (this compound) vs. 68% (Ampicillin) | Side effects were significantly less frequent with this compound. Treatment stopped due to side effects in 4 this compound vs. 16 ampicillin patients. | [6] |
| Comparative Study (1981) | This compound 400 mg b.i.d. vs. Amoxicillin 250 mg t.i.d. | 146 (72 this compound, 74 Amoxicillin) | Satisfactory clinical response: 98.6% in both groups. Satisfactory bacteriological response: 95.8% (this compound) vs. 97.3% (Amoxicillin). | Mild diarrhea in 2.8% of this compound and 2.7% of amoxicillin patients. Allergic skin reactions in 2.7% of amoxicillin patients, none in the this compound group. | |
| Multi-center Comparative Studies | This compound (400 mg or 800 mg b.i.d.) vs. various regimens (ampicillin t.i.d., amoxicillin t.i.d., co-trimoxazole b.i.d.) | 953 total (422 on this compound) | Eradication of causative bacteria in UTIs: 89% with this compound b.i.d. vs. 86% with other regimens. | Adverse drug reactions were less frequent with this compound at all dose levels. | [7] |
Experimental Protocols
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of ampicillin that inhibits the visible growth of a uropathogen in vitro.
Materials:
-
Mueller-Hinton broth (MHB)
-
Ampicillin standard powder
-
Sterile 96-well microtiter plates
-
Uropathogen isolate (e.g., Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35-37°C)
Protocol:
-
Preparation of Ampicillin Stock Solution: Prepare a stock solution of ampicillin at a high concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.
-
Preparation of Inoculum: From a fresh culture of the uropathogen on an appropriate agar plate, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the ampicillin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of ampicillin at which there is no visible growth (turbidity) of the bacteria.
Clinical Trial Protocol for Uncomplicated Urinary Tract Infection
This protocol outlines a general framework for a clinical trial evaluating the efficacy and safety of this compound for the treatment of uncomplicated UTIs.
Study Design: A prospective, randomized, double-blind, active-controlled, multicenter study.
Patient Population: Adult females (18-65 years) with symptoms of acute uncomplicated cystitis.
Inclusion Criteria:
-
Presenting with at least two of the following symptoms: dysuria, urinary frequency, urinary urgency, suprapubic pain.
-
Positive urine culture with a uropathogen count of ≥10^5 CFU/mL.
-
Willing and able to provide informed consent.
Exclusion Criteria:
-
Complicated UTI (e.g., male patients, pregnant women, known structural or functional abnormalities of the urinary tract).
-
Known hypersensitivity to penicillin or other beta-lactam antibiotics.
-
Use of other antibiotics within the past 72 hours.
-
Symptoms suggestive of pyelonephritis (e.g., fever, flank pain).
Randomization and Blinding: Patients will be randomized in a 1:1 ratio to receive either this compound or the active comparator. Both patients and investigators will be blinded to the treatment allocation.
Treatment:
-
Experimental Arm: this compound 400 mg orally twice daily for 5-7 days.
-
Active Comparator Arm: An appropriate standard-of-care antibiotic for uncomplicated UTI (e.g., nitrofurantoin, trimethoprim-sulfamethoxazole) administered according to its approved dosing regimen.
Assessments:
-
Baseline: Medical history, physical examination, urinalysis, and urine culture.
-
End of Treatment (Day 7-9): Clinical assessment of symptoms, urinalysis, and repeat urine culture.
-
Test of Cure (Day 21-28): Clinical assessment and repeat urine culture.
Endpoints:
-
Primary Endpoint: Microbiological eradication of the baseline pathogen at the Test of Cure visit.
-
Secondary Endpoints: Clinical cure rate (resolution of symptoms), incidence of adverse events, patient-reported outcomes.
Conclusion
This compound represents a valuable therapeutic option for the treatment of urinary tract infections. Its enhanced pharmacokinetic profile allows for less frequent dosing, which may improve patient compliance and clinical outcomes. The available clinical data support its efficacy and safety, demonstrating comparable or, in some aspects, superior performance to other commonly used antibiotics. The provided protocols offer a framework for the continued investigation and clinical application of this compound in this indication.
References
- 1. Trimethoprim-sulfamethoxazole vs ampicillin in chronic urinary tract infections. A double-blind multicenter cooperative controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Ampicillin - Wikipedia [en.wikipedia.org]
- 6. This compound and ampicillin in urinary tract infections: a double-blind comparison of efficacy and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical efficacy and safety of this compound twice daily in comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bacampicillin in Studies of Gram-Negative Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacampicillin is a semi-synthetic, orally administered prodrug of the broad-spectrum antibiotic ampicillin.[1] Following oral administration, this compound is rapidly and almost completely absorbed and hydrolyzed by esterases in the intestinal wall and blood to yield ampicillin, carbon dioxide, and ethanol.[1] This efficient hydrolysis results in significantly higher and more rapid peak serum concentrations of ampicillin compared to the administration of ampicillin itself.[2][3] The active metabolite, ampicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document provides detailed application notes and protocols for the use of this compound in the study of gram-negative bacteria.
Mechanism of Action
Ampicillin, the active form of this compound, is a beta-lactam antibiotic that targets penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5] These enzymes are crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall. By binding to and inactivating PBPs, ampicillin disrupts cell wall synthesis, leading to cell lysis and bacterial death.[4][6] The presence of an amino group in ampicillin enhances its ability to penetrate the outer membrane of gram-negative bacteria, broadening its spectrum of activity.[7]
In Vitro Activity Data
The in vitro efficacy of ampicillin (the active form of this compound) against various gram-negative bacteria is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Below is a summary of ampicillin MIC distributions for several key gram-negative pathogens.
| Gram-Negative Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Haemophilus influenzae (β-lactamase negative) | 0.25 | 0.5 | 0.031 - 0.5 | [2] |
| Haemophilus influenzae (β-lactamase positive) | 8 | 16 | 2 - 64 | [2] |
| Escherichia coli | 8 | >64 | 0.25 - >256 | [8][9] |
| Proteus mirabilis | 4 | 32 | ≤0.25 - >256 | [10][11] |
| Salmonella spp. | >256 | >256 | 0.25 - >256 | [4][6][12] |
| Shigella spp. | >256 | >256 | 0.5 - >256 | [13][14][15] |
Note: MIC values can vary significantly based on the geographic location, the source of the isolate, and the presence of resistance mechanisms. The data presented are illustrative and should be supplemented with local antibiogram data.
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for Gram-Negative Bacteria (CLSI Guideline)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of ampicillin against gram-negative bacteria.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ampicillin powder, laboratory standard
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum dilution
-
Spectrophotometer or densitometer
-
35°C ± 2°C incubator
-
Pipettes and sterile tips
-
Quality control strains (e.g., Escherichia coli ATCC 25922)
Procedure:
-
Preparation of Ampicillin Stock Solution:
-
Prepare a stock solution of ampicillin at a concentration of 1280 µg/mL in a suitable sterile solvent.
-
Filter-sterilize the stock solution.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the ampicillin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in ampicillin concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of ampicillin that completely inhibits visible growth.
-
Compare the MIC value to the CLSI breakpoints to determine if the isolate is susceptible, intermediate, or resistant.
-
Protocol 2: Clinical Trial Protocol for this compound in Lower Respiratory Tract Infections
This protocol outlines a generalized methodology for a clinical trial evaluating the efficacy of this compound in treating lower respiratory tract infections caused by susceptible gram-negative bacteria like Haemophilus influenzae.
Study Design: Randomized, double-blind, comparative clinical trial.
Patient Population:
-
Inclusion Criteria: Adults with a clinical diagnosis of acute exacerbation of chronic bronchitis or community-acquired pneumonia, with a gram-negative organism suspected or identified from sputum culture.
-
Exclusion Criteria: Known hypersensitivity to penicillins, severe renal impairment, pregnancy or lactation.
Treatment Arms:
-
This compound Arm: 800 mg this compound administered orally twice daily for 10 days.[12][16]
-
Comparator Arm: An active comparator antibiotic (e.g., amoxicillin 500 mg three times daily) for 10 days.[12]
Procedures:
-
Screening and Enrollment:
-
Obtain informed consent.
-
Conduct a baseline assessment including medical history, physical examination, and collection of sputum for Gram stain and culture.
-
-
Randomization and Blinding:
-
Eligible patients are randomized to one of the treatment arms.
-
Both the investigators and the patients are blinded to the treatment allocation.
-
-
Treatment Administration:
-
Dispense the study medication according to the randomization schedule.
-
Monitor patients for compliance and adverse events.
-
-
Efficacy Assessments:
-
Clinical Assessment: Evaluate signs and symptoms of infection at baseline, mid-treatment (day 3-5), and end-of-treatment (day 11-14).
-
Microbiological Assessment: Obtain a follow-up sputum culture at the end-of-treatment visit to determine bacteriological eradication.
-
-
Outcome Measures:
-
Primary Endpoint: Clinical cure rate at the end-of-treatment visit, defined as resolution of signs and symptoms of infection.
-
Secondary Endpoints: Bacteriological eradication rate, incidence of adverse events.
-
-
Data Analysis:
-
Analyze the clinical and bacteriological outcomes on an intent-to-treat and per-protocol basis.
-
Compare the efficacy and safety of this compound and the comparator using appropriate statistical methods.
-
Protocol 3: Treatment Protocol for Shigellosis
Due to widespread resistance, ampicillin (and by extension this compound) is no longer recommended for the empirical treatment of shigellosis in many regions.[1][17][18][19] However, if susceptibility testing confirms that the infecting Shigella strain is sensitive, ampicillin can be an effective treatment.
Important Note: Antimicrobial susceptibility testing is essential before initiating ampicillin therapy for shigellosis.
Patient Population:
-
Patients with culture-confirmed shigellosis caused by an ampicillin-susceptible strain.
Treatment Regimen:
-
Adults: Ampicillin 500 mg orally every 6 hours for 5 days.[20]
-
Pediatrics: Dosing should be adjusted based on weight.
Procedures:
-
Diagnosis and Susceptibility Testing:
-
Obtain a stool sample for culture and identification of Shigella species.
-
Perform antimicrobial susceptibility testing on the Shigella isolate.
-
-
Initiation of Treatment:
-
If the isolate is susceptible to ampicillin, initiate the prescribed treatment regimen.
-
Supportive care, including rehydration, is crucial.
-
-
Monitoring:
-
Monitor the patient's clinical response, including fever, stool frequency, and presence of blood in the stool.
-
Clinical improvement is typically expected within 48 hours of starting effective antibiotic therapy.[18]
-
-
Follow-up:
-
A follow-up stool culture may be considered to confirm bacteriological clearance, especially for food handlers or individuals in high-risk settings.
-
Conclusion
This compound, through its active metabolite ampicillin, has historically been a valuable agent in the study and treatment of infections caused by susceptible gram-negative bacteria. Its enhanced pharmacokinetic profile offers advantages over oral ampicillin. However, the emergence of widespread resistance, particularly among Enterobacteriaceae, necessitates that its use be guided by antimicrobial susceptibility testing. The protocols and data provided herein offer a framework for researchers and clinicians to effectively utilize this compound in their studies and, where appropriate, in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic therapy for Shigella dysentery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MIC EUCAST [mic.eucast.org]
- 9. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmpt.ca [cmpt.ca]
- 12. [High incidence of ampicillin resistance in Salmonella spp non typhi] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phfscience.nz [phfscience.nz]
- 14. High Prevalence of Antimicrobial Resistance among Shigella Isolates in the United States Tested by the National Antimicrobial Resistance Monitoring System from 1999 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ampicillin Resistance of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotype Distribution and Antimicrobial Resistance Profile of Haemophilus influenzae Isolated from School Children with Acute Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines for the treatment of dysentery (shigellosis): a systematic review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Therapy for shigellosis. II. Randomized, double-blind comparison of ciprofloxacin and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ampicillin Levels Following Bacampicillin Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques available for the quantitative analysis of ampicillin in biological matrices following the administration of its prodrug, bacampicillin. Detailed protocols for the most common and robust analytical methods are provided, along with pharmacokinetic data to aid in experimental design and data interpretation.
Introduction
This compound is an ester prodrug of the broad-spectrum antibiotic ampicillin.[1] It is designed to improve the oral bioavailability of ampicillin.[1] Following oral administration, this compound is rapidly and almost completely absorbed and then hydrolyzed by esterases in the intestinal wall and blood to yield ampicillin, the active therapeutic agent.[2][3][4] Therefore, pharmacokinetic and bioequivalence studies require the accurate measurement of ampicillin concentrations in biological fluids such as plasma or serum. This document outlines the validated methodologies for this purpose.
Pharmacokinetic Profile of this compound and Ampicillin
Understanding the pharmacokinetic relationship between this compound and ampicillin is crucial for designing sampling schedules in research and clinical studies. This compound administration leads to earlier and higher peak serum concentrations of ampicillin compared to the administration of an equimolar dose of ampicillin itself.[1][5][6]
Table 1: Comparative Pharmacokinetics of Ampicillin after Oral Administration of this compound and Ampicillin
| Parameter | After this compound Administration | After Ampicillin Administration | Reference |
| Dose (Equimolar to 400 mg this compound) | 800 µmol | 800 µmol | [5] |
| Mean Peak Serum Concentration (Cmax) | 8.3 µg/mL | 3.7 µg/mL | [5][6] |
| Time to Peak Serum Concentration (Tmax) | 45 min - 1 hr | 2 hr | [2][4] |
| Urinary Recovery of Ampicillin | 75% | 45% | [2][4] |
| Bioavailability | Significantly Higher | Lower | [3][5] |
Analytical Techniques for Ampicillin Quantification
Several analytical methods have been developed and validated for the quantification of ampicillin in biological matrices. The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV is a widely used, robust, and cost-effective method for the determination of ampicillin. The methodology involves protein precipitation from the plasma or serum sample, followed by chromatographic separation and detection.
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.[7] This method is particularly useful for studies requiring low limits of quantification.
Table 2: Summary of Analytical Method Parameters for Ampicillin Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Sample Preparation | Protein Precipitation with Perchloric Acid[8][9] | Protein Precipitation with Acetonitrile[7] |
| Chromatographic Column | C18 or RP8 reverse-phase column[8][9] | C18 or Biobasic AX column[7] |
| Mobile Phase | Phosphate buffer and Acetonitrile[8][9] | Ammonium acetate and Acetonitrile or Formic acid and Methanol |
| Detection | UV at 210-254 nm[9][10] | Multiple Reaction Monitoring (MRM) in negative ion mode |
| Linear Range | 0.3 - 100 µg/mL[8] | 0.25 - 200 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[8] | 0.25 µg/mL[7] |
Experimental Protocols
This protocol is based on the method described by Al-Ghanana et al. (2011).[9]
1. Materials and Reagents:
-
Ampicillin reference standard
-
Ciprofloxacin (Internal Standard, IS)
-
Perchloric acid (60%)
-
Dibasic sodium phosphate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Blank human plasma
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.05 M dibasic sodium phosphate buffer (pH 7.3) and acetonitrile in a ratio of 87:13 (v/v).[9]
-
Stock Solutions: Prepare stock solutions of ampicillin (1 mg/mL) and ciprofloxacin (1 mg/mL) in water.
-
Working Solutions: Prepare working solutions of ampicillin and the internal standard by diluting the stock solutions with water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the ampicillin working solution to obtain final concentrations for the calibration curve (e.g., 0.3, 0.6, 1.2, 2.0, 4.0, 6.0, 8.0, 12.0, and 15.0 µg/mL) and QCs (e.g., 0.3, 0.9, 7.5, and 13.5 µg/mL).[9]
3. Sample Preparation:
-
Aliquot 250 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 40 µL of the 50 µg/mL IS working solution and vortex for 10 seconds.[9]
-
Add 50 µL of perchloric acid, vortex for 1 minute to precipitate proteins.[9]
-
Centrifuge at 13,200 rpm for 7 minutes at room temperature.[9]
-
Carefully transfer the supernatant to an autosampler vial.
4. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Symmetry Shield RP8, 4.6 x 150 mm, 4 µm particle size.[9]
-
Mobile Phase: 0.05 M dibasic sodium phosphate buffer (pH 7.3) and acetonitrile (87:13, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 100 µL.[9]
-
Detection Wavelength: 210 nm.[9]
-
Run Time: Approximately 9 minutes.[9]
5. Data Analysis:
-
Integrate the peak areas of ampicillin and the internal standard.
-
Calculate the peak area ratio (ampicillin/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of ampicillin in the unknown samples from the calibration curve.
This protocol is based on the method described by Keel et al. (2018).[7]
1. Materials and Reagents:
-
Ampicillin reference standard
-
Ampicillin-d5 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Milli-Q water
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium acetate in Milli-Q water.
-
Mobile Phase B: Acetonitrile.
-
Stock Solutions: Prepare stock solutions of ampicillin and ampicillin-d5 in an appropriate solvent.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the ampicillin working solution to obtain a calibration curve ranging from 0.25 to 200 µg/mL.[7]
3. Sample Preparation:
-
To 250 µL of plasma, add 2 mL of acetonitrile to precipitate proteins.[7]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer 250 µL of the supernatant to a new tube.
-
Add 1.0 mL of 0.1% Acetic Acid in Milli-Q water.[7]
-
Vortex to mix and transfer to an autosampler vial.
4. LC-MS/MS Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Biobasic AX column.[7]
-
Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B.
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
5. Data Analysis:
-
Perform data acquisition and processing using the instrument-specific software.
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Generate a calibration curve and determine the concentrations of the unknown samples as described in the HPLC-UV protocol.
Visualizations
Caption: Conversion of this compound to Ampicillin.
Caption: Bioanalytical Workflow for Ampicillin.
References
- 1. This compound hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of this compound Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tsijournals.com [tsijournals.com]
- 10. ijrpc.com [ijrpc.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Bacampicillin in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of bacampicillin in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is rapidly losing potency. What are the primary factors affecting its stability?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the composition of the solvent or buffer system. This compound, a prodrug of ampicillin, undergoes two main degradation pathways in solution: hydrolysis of the ester linkage to release active ampicillin, and degradation of the β-lactam ring, which inactivates the molecule.[1]
Q2: What is the optimal pH range for storing a this compound solution?
A2: The optimal pH for this compound stability is in the acidic range. Below pH 4, the degradation of the this compound molecule itself is the primary concern. Conversely, at a pH above 5, the conversion to ampicillin becomes the predominant process.[1] For short-term storage, maintaining a pH between 4 and 5 is generally recommended to minimize both degradation and rapid conversion.
Q3: How does temperature impact the stability of this compound solutions?
A3: As with most chemical reactions, an increase in temperature accelerates the degradation of this compound. It is crucial to store stock solutions and experimental samples at controlled, and preferably low, temperatures to minimize degradation. For longer-term storage, frozen conditions (-20°C or -80°C) are advisable.
Q4: Can the choice of buffer affect the stability of my this compound solution?
A4: Yes, the buffer system can significantly impact stability. While maintaining an optimal pH is key, certain buffer components can catalyze degradation. For instance, citrate and phosphate buffers are commonly used and can help maintain a stable pH.[2] It is recommended to perform preliminary stability studies with your specific experimental buffer to ensure compatibility.
Q5: Is it possible to stabilize this compound or its active form, ampicillin, in solution?
A5: Yes, various strategies can be employed to enhance stability. For ampicillin, the active form of this compound, the addition of cyclodextrins or magnesium salts of glutamic and aspartic acid has been shown to improve stability in acidic solutions.[3] Furthermore, the use of buffering agents, such as 10 mM sodium phosphate buffer, has been demonstrated to extend the stability of ampicillin solutions.[2]
Troubleshooting Guide
This guide will help you identify and resolve common issues related to this compound stability in your experiments.
dot
Caption: Troubleshooting flowchart for this compound instability.
Data Presentation: Factors Affecting this compound Stability
The following tables summarize the expected qualitative impact of pH and temperature on the stability of this compound in aqueous solutions, based on published kinetic studies.[1]
Table 1: Effect of pH on this compound Degradation Pathways in Aqueous Solution
| pH Range | Predominant Process | Consequence |
| < 4 | Degradation of this compound | Loss of the entire prodrug molecule |
| 4 - 5 | Relatively Stable | Minimized degradation and conversion |
| > 5 | Conversion to Ampicillin | Formation of the active drug, followed by ampicillin degradation |
Table 2: Qualitative Effect of Temperature on this compound Degradation Rate
| Temperature | Relative Degradation Rate | Recommendation |
| -80°C to -20°C | Very Low | Long-term storage of stock solutions |
| 2°C to 8°C | Low | Short-term storage (days) |
| Room Temperature (~25°C) | Moderate to High | Prepare fresh and use immediately |
| > 30°C | High to Very High | Avoid |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound and Ampicillin
This protocol outlines a general method for assessing the stability of this compound in solution by quantifying the decrease in this compound and the corresponding increase in its primary degradant, ampicillin.
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Ampicillin reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 5.0). The exact ratio should be optimized for ideal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
4. Preparation of Solutions:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and ampicillin in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the stability samples.
-
Stability Samples: Prepare the this compound solution in the desired buffer or solvent system at the target concentration.
5. Stability Study Procedure:
-
At time zero (t=0), immediately analyze an aliquot of the stability sample to determine the initial concentration of this compound.
-
Store the remaining stability sample under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the stability sample, dilute if necessary, and analyze by HPLC.
6. Data Analysis:
-
Quantify the concentrations of this compound and ampicillin in each sample using the calibration curves.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
dot
Caption: Experimental workflow for a this compound stability study.
Signaling Pathways and Logical Relationships
Hydrolysis Pathway of this compound
This compound is a prodrug that is inactive in its original form. It is designed to be hydrolyzed in the body to release the active antibiotic, ampicillin, along with inactive byproducts. This conversion is a critical step for its therapeutic action.
dot
Caption: Hydrolysis of this compound to ampicillin.
References
- 1. Potential improvement in the shelf life of parenterals using the prodrug approach: this compound and talampicillin hydrolysis kinetics and utilization time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Ampicillin in Normal Saline and Buffered Normal Saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Technical Support Center: Managing Gastrointestinal Side Effects of Bacampicillin in Research
This guide provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting gastrointestinal (GI) side effects associated with bacampicillin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common gastrointestinal side effects observed with this compound administration in studies?
A1: In clinical studies, the most frequently reported gastrointestinal adverse effects for this compound include diarrhea, nausea, vomiting, and abdominal cramps.[1] Generally, these effects are observed in 2% to 5% of subjects.[1]
Q2: How does the incidence of gastrointestinal side effects of this compound compare to its parent drug, ampicillin?
A2: this compound, a prodrug of ampicillin, is designed for better absorption in the upper gastrointestinal tract.[2][3] This enhanced absorption generally leads to a lower frequency of gastrointestinal side effects compared to ampicillin.[2][3] Specifically, diarrhea is reported to be more common with ampicillin than with this compound and other newer aminopenicillins.[4] While the total number of GI side effects is often significantly lower with this compound, the difference in the frequency of diarrhea alone may not always be statistically significant in every study.[2][3]
Q3: What is the underlying mechanism for this compound-induced gastrointestinal side effects?
A3: The primary mechanism is believed to be an alteration of the normal intestinal microflora.[1] Like other broad-spectrum antibiotics, this compound can disrupt the balance of gut bacteria, which can lead to symptoms like diarrhea. This disruption may also create an environment that predisposes the subject to the development of Clostridium difficile toxin-associated diarrhea.[1]
Q4: Are there dose-dependent effects on the frequency of gastrointestinal side effects with this compound?
A4: Yes, some studies suggest a dose-dependent relationship. For instance, in one study, the most frequent adverse reaction was loose stools (1.9%), which was noted more often after a 1600 mg dose compared to 400 mg and 800 mg doses.[5] Another study observed the lowest frequency of diarrhea (2.4%) in the group receiving 400 mg of this compound twice daily.[6]
Q5: What are the initial steps to manage mild to moderate diarrhea in a study subject receiving this compound?
A5: For mild to moderate cases, initial management should focus on supportive care, including adequate hydration to replace lost fluids and electrolytes. It is crucial to monitor the subject's condition closely. Depending on the study protocol's stipulations, temporary discontinuation of this compound may be considered.
Troubleshooting Guide for Unexpected GI Side Effects
Issue 1: Higher-than-expected incidence of diarrhea in the this compound group.
-
Possible Cause 1: Concomitant Medications. Other medications being administered as part of the study protocol could be contributing to GI upset.
-
Troubleshooting Step: Review all concomitant medications for known GI side effects. If possible and ethically permissible within the study design, consider a washout period for non-essential medications to isolate the effect of this compound.
-
-
Possible Cause 2: Study Population. The specific population being studied may have a higher baseline susceptibility to antibiotic-associated diarrhea (e.g., elderly, immunocompromised, or subjects with a history of GI disorders).
-
Troubleshooting Step: Analyze the baseline characteristics of the study population. Stratify the data to see if the increased incidence is concentrated in a specific subgroup.
-
-
Possible Cause 3: Formulation/Administration. The formulation of this compound (e.g., syrup vs. tablet) or administration with or without food can influence local drug concentration in the gut. One study noted that this compound given as a syrup caused a decrease in aerobic and anaerobic bacteria in the fecal flora, while tablets did not produce the same effect.
-
Troubleshooting Step: Ensure consistent administration according to the protocol. If different formulations are being used across sites in a multi-center trial, this could be a source of variability.
-
Issue 2: Severe, watery diarrhea and abdominal cramps develop in a subject.
-
Possible Cause: Clostridium difficile infection (CDI). This is a serious potential complication of antibiotic use.
-
Troubleshooting Step 1: Immediately discontinue this compound as per protocol safety guidelines.
-
Troubleshooting Step 2: Test the subject's stool for C. difficile toxin.
-
Troubleshooting Step 3: Initiate appropriate supportive care (hydration) and standard treatment for CDI if confirmed.
-
Troubleshooting Step 4: Report the serious adverse event (SAE) according to regulatory and institutional requirements.
-
Quantitative Data from Comparative Studies
The following table summarizes the incidence of gastrointestinal side effects from various clinical studies comparing this compound with other antibiotics.
| Study Focus | This compound Dose | Comparator and Dose | This compound GI Side Effect Rate | Comparator GI Side Effect Rate | Reference |
| General Use | N/A | N/A | 2% - 5% (diarrhea, nausea, vomiting, abdominal cramps) | N/A | [1] |
| Uncomplicated Gonorrhea | 400, 800, or 1600 mg (single dose) | N/A | 4.6% (all side effects), 1.9% (loose stools) | N/A | [5] |
| Respiratory/Urinary Tract Infections | 400 mg twice daily | Ampicillin, Amoxicillin, Co-trimoxazole | 2.4% (diarrhea) | Higher than this compound | [6] |
| Genital/Extragenital Infections | 4.8 g | Amoxicillin 3 g | 38.7% (12 of 31 patients) | 6.3% (2 of 32 patients) | [7] |
| Uncomplicated Gonorrhea | 1.6 g + Probenecid | Ampicillin 3.5 g + Probenecid | "Fewer gastrointestinal side effects" | Higher than this compound | [8][9] |
Experimental Protocols
While specific, detailed protocols from individual this compound studies are often proprietary, a generalized methodology for assessing antibiotic-associated gastrointestinal side effects in a clinical trial setting is provided below.
Objective: To systematically evaluate the incidence, severity, and nature of gastrointestinal side effects of an investigational antibiotic (e.g., this compound) compared to a control (placebo or another antibiotic).
Methodology:
-
Subject Screening and Baseline Assessment:
-
Recruit subjects based on defined inclusion and exclusion criteria.
-
Conduct a thorough medical history, with a focus on pre-existing gastrointestinal conditions.
-
Administer a baseline questionnaire to assess normal bowel habits (e.g., frequency, consistency using the Bristol Stool Scale) and any existing mild GI symptoms.
-
Collect a baseline stool sample for gut microbiota analysis (optional, but recommended).
-
-
Randomization and Blinding:
-
Randomly assign subjects to either the this compound group or the control group.
-
Employ a double-blind design where neither the subjects nor the investigators know the treatment allocation.
-
-
Drug Administration and Monitoring:
-
Administer the study drug at the specified dose and duration.
-
Provide subjects with a daily diary to record:
-
All bowel movements.
-
Stool consistency (using the Bristol Stool Scale).
-
Presence and severity (e.g., on a scale of 1-10) of any GI symptoms, including nausea, vomiting, abdominal pain, bloating, and cramping.
-
-
Conduct regular follow-up visits or calls to review diaries and assess for adverse events.
-
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:
-
Define "diarrhea" clearly in the protocol (e.g., three or more loose or watery stools in a 24-hour period).
-
Record all reported GI symptoms as AEs, grading their severity (e.g., mild, moderate, severe) and assessing their relatedness to the study drug.
-
Establish clear criteria for what constitutes a GI-related SAE (e.g., requiring hospitalization, severe dehydration) and the procedure for immediate reporting.
-
-
Sample Collection for Mechanistic Studies (Optional):
-
Collect stool samples at specified time points during and after the treatment period (e.g., Day 7, Day 14, and a follow-up at 4 weeks).
-
Analyze samples for changes in gut microbiota composition (e.g., via 16S rRNA sequencing) and for the presence of pathogens like C. difficile if severe diarrhea occurs.
-
-
Data Analysis:
-
Compare the incidence of specific GI side effects (especially diarrhea) between the treatment and control groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
-
Analyze the time to onset and duration of GI side effects.
-
Compare changes in stool consistency and frequency from baseline between the groups.
-
Visualizations
Caption: Workflow for assessing this compound's GI side effects.
Caption: Troubleshooting workflow for managing GI side effects.
References
- 1. drugs.com [drugs.com]
- 2. Pharmacological and Clinical Study of this compound in Acute Peritonsillitis–a Comparison with Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and clinical study of this compound in acute peritonsillitis--a comparison with ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of side-effects of aminopenicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dose response study with this compound in uncomplicated gonorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical efficacy and safety of this compound twice daily in comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between this compound and amoxycillin in treating genital and extragenital infection with Neisseria gonorrhoeae and pharyngeal infection with Neisseria meningitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study of this compound and ampicillin in the treatment of uncomplicated gonorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of this compound and ampicillin in the treatment of uncomplicated gonorrhoea - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bacampicillin and Amoxicillin for the Treatment of Lower Respiratory Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of bacampicillin and amoxicillin in the management of lower respiratory tract infections (LRTI). The information presented is collated from various clinical and pharmacokinetic studies to support research and development in the field of infectious diseases.
Executive Summary
This compound, a prodrug of ampicillin, and amoxicillin are both effective aminopenicillin antibiotics for treating LRTI. Clinical data suggests comparable efficacy between the two drugs, with this compound offering a potential advantage in dosing frequency. Pharmacokinetic studies indicate that this compound may lead to higher and earlier peak serum concentrations of ampicillin compared to orally administered amoxicillin. Adverse effect profiles are similar, though some studies suggest a lower incidence of diarrhea with this compound.
Data Presentation
Table 1: Clinical Efficacy in Lower Respiratory Tract Infections
| Study / Parameter | This compound | Amoxicillin | Reference |
| Finegold et al. (1981) | [1] | ||
| Dosage | 800 mg twice a day | 500 mg three times a day | [1] |
| Patients Treated | 38 | 39 | [1] |
| Clinical Outcome | All patients cured or improved | All patients cured or improved | [1] |
| Pathogen Eradication | All pathogens eliminated | All pathogens eliminated except for two strains of H. influenzae | [1] |
| Sjövall (1977) | [2] | ||
| Dosage | 400 mg or 800 mg three times daily | - | [2] |
| Clinical Success Rate (Acute Exacerbations of Chronic Bronchitis) | >95% | - | [2] |
| Clinical Success Rate (Pneumonia) | >96% | - | [2] |
Table 2: Comparative Adverse Effects in Lower Respiratory Tract Infections
| Study / Adverse Effect | This compound | Amoxicillin | Reference |
| Finegold et al. (1981) | [1] | ||
| Mild Adverse Effects | 2 patients | 4 patients | [1] |
| Diarrhea | 0 cases | 2 cases | [1] |
| Minor Laboratory Abnormalities | 8 patients | 3 patients | [1] |
| Sjövall (1977) | [2] | ||
| Total Adverse Reactions | ≤ 5.4% | - | [2] |
| Frequency of Each Side Effect | ≤ 1-2% | - | [2] |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Amoxicillin | Reference |
| Sjövall et al. (1978) | [3][4] | ||
| Dose (equimolar) | 400 mg (800 µmol) | 291 mg (800 µmol) | [3][5] |
| Mean Peak Serum Concentration (Cmax) | 8.3 µg/mL | 7.7 µg/mL | [3][4] |
Mechanism of Action
Both this compound and amoxicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This compound is a prodrug that is rapidly hydrolyzed to ampicillin in vivo. Ampicillin and amoxicillin then bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.
Caption: Mechanism of action for this compound and amoxicillin.
Experimental Protocols
While detailed, step-by-step protocols from the cited studies are not fully available in the public domain, the following outlines the general methodologies employed in comparative clinical trials of these antibiotics for LRTI.
Clinical Trial Workflow
Caption: General workflow of a comparative clinical trial.
Microbiological Analysis
-
Specimen Collection : Sputum samples are collected from patients before and after treatment.[6]
-
Quality Assessment : The quality of the sputum sample is assessed to ensure it is representative of a lower respiratory tract infection and not saliva.[6]
-
Gram Stain : A Gram stain is performed for a preliminary identification of the bacterial morphology.[7]
-
Culture : The sputum is cultured on appropriate media (e.g., blood agar, chocolate agar) to isolate the pathogenic bacteria.[8]
-
Identification and Susceptibility Testing : The isolated bacteria are identified, and their susceptibility to the antibiotics is determined.[9]
Pharmacokinetic Analysis
-
Drug Administration : A single oral dose of either this compound or amoxicillin is administered to healthy, fasting volunteers.[3]
-
Blood Sampling : Blood samples are collected at predetermined time points after drug administration.[10]
-
Sample Preparation : Plasma is separated from the blood samples, and proteins are precipitated.[10]
-
HPLC Analysis : The concentration of ampicillin (from this compound) or amoxicillin in the plasma is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][11][12]
-
Data Analysis : Pharmacokinetic parameters such as Cmax (peak serum concentration) and Tmax (time to reach Cmax) are calculated from the concentration-time data.[13][14]
References
- 1. Controlled comparative trial of this compound and amoxicillin in therapy of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lower respiratory tract infections treated with this compound: a dose comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Sample Sources | MI [microbiology.mlsascp.com]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration [sites.ualberta.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. HPLC determination of amoxicillin comparative bioavailability in healthy volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Head-to-head comparison of bacampicillin and pivampicillin pharmacokinetics
In the landscape of antimicrobial prodrugs, bacampicillin and pivampicillin have long been recognized as effective oral delivery forms of ampicillin. Both are designed to improve the gastrointestinal absorption of the parent drug, leading to higher plasma concentrations of ampicillin. This guide provides a detailed, data-driven comparison of their pharmacokinetic profiles, intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound and pivampicillin are both ester prodrugs of ampicillin that enhance its oral bioavailability.[1] Upon absorption, they are rapidly hydrolyzed by esterases in the intestinal wall and blood to release the active ampicillin moiety.[2][3][4] While both prodrugs achieve higher ampicillin concentrations than oral ampicillin itself, studies indicate that this compound is absorbed more rapidly, leading to a higher peak plasma concentration (Cmax).[5][6] However, their overall bioavailability (as measured by the area under the curve, AUC) is comparable.[5][7]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and pivampicillin from comparative studies.
| Pharmacokinetic Parameter | This compound | Pivampicillin | Reference |
| Peak Plasma Concentration (Cmax) | 8.3 µg/mL | 7.1 µg/mL | [5][7] |
| Time to Peak Concentration (Tmax) | ~45-60 minutes | Slower than this compound | [2][8] |
| Bioavailability | 86 ± 11% | 92 ± 18% | [6][9] |
| Absorption Rate | Higher than pivampicillin | Slower than this compound | [6][9] |
Experimental Protocols
The data presented above is primarily derived from randomized, cross-over studies conducted in healthy volunteers. A summary of a representative experimental protocol is provided below.
Study Design: A randomized, cross-over study was conducted with 11 healthy volunteers.[5][7] Each subject received oral doses of this compound and pivampicillin, equimolar to 400 mg of this compound (800 µmol), with a washout period between administrations.[7][10]
Drug Administration: The drugs were administered orally to fasting subjects.[6]
Sampling: Blood samples were collected at specified time points post-administration to determine the serum concentrations of ampicillin.[10]
Analysis: The concentration of ampicillin in the serum samples was determined using microbiological assays.[10] Pharmacokinetic parameters such as Cmax, Tmax, and AUC were then calculated from the concentration-time data.[6]
Metabolic Pathway Visualization
Both this compound and pivampicillin are inactive prodrugs that undergo hydrolysis to release the active antibiotic, ampicillin. This process is crucial for their enhanced oral absorption.
Caption: Metabolic activation of this compound and pivampicillin to ampicillin.
Conclusion
Both this compound and pivampicillin are effective prodrugs that significantly improve the oral delivery of ampicillin. This compound demonstrates a more rapid absorption and a higher peak plasma concentration compared to pivampicillin. However, their overall bioavailability is comparable. The choice between these two agents may depend on the desired onset of action and the specific clinical context. This guide provides foundational pharmacokinetic data to aid researchers and clinicians in their understanding and potential application of these important antibiotics.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The Pharmacokinetics of this compound [periodicos.capes.gov.br]
- 3. Pivampicillin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. What is Pivampicillin used for? [synapse.patsnap.com]
- 5. Pharmacokinetics of this compound compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ampicillin and its prodrugs this compound and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. journals.asm.org [journals.asm.org]
Bacampicillin: A Superior Absorption Profile Validated by Pharmacokinetic Data
A comprehensive analysis of comparative studies demonstrates the enhanced bioavailability and more rapid absorption of bacampicillin, a prodrug of ampicillin, when compared to ampicillin and other aminopenicillins. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a clear understanding of this compound's advantageous pharmacokinetic profile.
This compound hydrochloride is an ester of ampicillin that is rapidly and completely hydrolyzed in vivo to the active form, ampicillin.[1] This structural modification results in significantly improved oral absorption compared to ampicillin itself.[1] Clinical studies have consistently shown that this compound achieves higher blood and tissue concentrations more rapidly than equimolar doses of oral ampicillin.[1]
Comparative Pharmacokinetic Data
The superiority of this compound's absorption is evident in key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and overall bioavailability. The following table summarizes data from comparative studies.
| Drug | Dose (Equimolar to 400 mg this compound) | Mean Cmax (µg/mL) | Tmax (hours) | Relative Bioavailability (%) | Reference |
| This compound | 400 mg | 8.3 | 0.75 - 1.0 | ~86-87 | [2][3][4][5] |
| Ampicillin | ~278 mg | 3.7 | 2.0 | ~62-66 | [2][3][5][6] |
| Amoxicillin | ~400 mg | 7.7 | Not specified | Not specified | [2][3] |
| Pivampicillin | ~400 mg | 7.1 | Not specified | Comparable to this compound | [2][3] |
As the data indicates, this compound leads to a mean Cmax more than double that of an equimolar dose of ampicillin.[6] Furthermore, the peak concentration is reached in approximately half the time.[6] Studies have also shown that the absorption of ampicillin decreases as the dose increases, a phenomenon not observed with this compound.[1] The bioavailability of this compound is significantly greater than that of ampicillin, approaching the theoretical maximum.[5][7] Ingestion of this compound with food does not appear to decrease or delay its absorption.[6]
Experimental Protocols
The data presented is derived from randomized, cross-over studies conducted in healthy volunteers. A typical experimental design is as follows:
Study Design: A randomized, cross-over study where a cohort of healthy volunteers receives single oral doses of this compound, ampicillin, and other comparative aminopenicillins in a fasting state. There is a washout period between each drug administration.
Dosing: All drugs are administered in doses equimolar to a standard dose of this compound (e.g., 400 mg or 800 mg).[2][3]
Sample Collection: Venous blood samples are collected at predetermined intervals before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).[8] Urine samples may also be collected to determine the extent of drug excretion.[6]
Analytical Method: The concentrations of the active drug (ampicillin or amoxicillin) in serum or plasma and urine are determined using a validated microbiological assay or high-performance liquid chromatography (HPLC).
Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the concentration-time curve (AUC), and bioavailability. A compartmental model, such as a two-compartment open model, is often used for the analysis.[5]
Visualizing the Experimental Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic conversion of this compound.
The enhanced absorption of this compound is due to its nature as a prodrug. It is absorbed from the gastrointestinal tract and then rapidly converted to the active antibiotic, ampicillin.
This compound is an ethoxycarbonyloxyethyl ester of ampicillin.[6] This ester form is more lipophilic, allowing for more efficient absorption through the intestinal wall.[8] Once absorbed, nonspecific esterases present in the intestinal wall and blood rapidly hydrolyze the ester bond, releasing active ampicillin and inactive byproducts.[9][10][11]
Conclusion
The presented data from multiple comparative pharmacokinetic studies unequivocally validates the superiority of this compound's absorption profile over that of ampicillin. Its design as a prodrug leads to a more rapid and complete absorption, resulting in higher peak plasma concentrations of the active drug, ampicillin, and greater overall bioavailability. This enhanced absorption profile is a key factor in the clinical utility of this compound. The more uniform absorption also suggests a more predictable therapeutic response.[2][3] These findings are crucial for researchers and drug development professionals in the field of antibiotic therapy.
References
- 1. This compound hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics of this compound Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Comparison of Oral this compound and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ampicillin and its prodrugs this compound and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics of this compound [periodicos.capes.gov.br]
- 7. Pharmacokinetics of ampicillin and its prodrugs this compound and pivampicillin in man | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Side Effect Profiles of Bacampicillin and Ampicillin
For Immediate Release
Södertälje, Sweden – November 7, 2025 – A comprehensive review of clinical data reveals a notable difference in the side effect profiles of bacampicillin, a prodrug of ampicillin, and its parent compound, ampicillin. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes findings from multiple comparative studies, highlighting this compound's improved gastrointestinal tolerance, a direct consequence of its enhanced pharmacokinetic properties.
This compound was developed to improve the oral bioavailability of ampicillin.[1] It is an ester of ampicillin that is readily hydrolyzed to the active form, ampicillin, after absorption from the gastrointestinal tract.[2] This mechanism of action leads to higher and more rapid peak blood levels of ampicillin compared to equimolar doses of oral ampicillin, which is incompletely absorbed.[2] This superior absorption in the upper gastrointestinal tract is the primary reason for the observed reduction in gastrointestinal side effects.[2]
Quantitative Comparison of Side Effects
The following table summarizes the incidence of key side effects reported in comparative clinical trials of this compound and ampicillin.
| Side Effect Category | This compound | Ampicillin | Study Reference |
| Gastrointestinal Side Effects | |||
| Diarrhea | 2.4% (with 400 mg twice daily) | More common than with this compound | [3] |
| Overall Gastrointestinal Side Effects | Significantly lower than ampicillin | Higher than this compound | [4] |
| Treatment Discontinuation Due to Side Effects | 4 out of 50 patients (8%) | 16 out of 50 patients (32%) | [5] |
| Dermatological Side Effects | |||
| Skin Rash/Exanthema | No more frequent than with ampicillin | Incidence of 5-10% in general patient populations | [1][6] |
Experimental Protocols
Objective: To compare the efficacy and safety, particularly the side effect profiles, of this compound and ampicillin in the treatment of a specific bacterial infection (e.g., urinary tract infections, uncomplicated gonorrhea, or acute peritonsillitis).
Study Design: A multi-center, randomized, double-blind, parallel-group comparative study.
Participant Selection:
-
Inclusion Criteria: Adult patients (typically 18 years or older) with a clinical and, where appropriate, microbiological diagnosis of the target infection. Patients would need to provide informed consent.
-
Exclusion Criteria: Patients with a known hypersensitivity to penicillin or other beta-lactam antibiotics, pregnant or lactating women, patients with severe renal or hepatic impairment, and those who had received another antibiotic within a specified period before the study.
Randomization and Blinding: Patients would be randomly assigned to receive either this compound or ampicillin. To maintain blinding, the medications would be presented in identical dosage forms (e.g., capsules or tablets of the same size, shape, and color). Both patients and investigators would be unaware of the treatment allocation.
Treatment Regimen:
-
This compound Group: For example, 800 mg of this compound administered twice daily.
-
Ampicillin Group: An equimolar or clinically equivalent dose of ampicillin, for instance, 1000 mg administered three or four times daily.
-
The duration of treatment would be standardized based on the infection being treated, typically ranging from 7 to 14 days.
Assessments:
-
Efficacy: Assessed through clinical evaluation of signs and symptoms and microbiological cultures at baseline, during, and after treatment.
-
Safety (Side Effects): Patients would be monitored for adverse events throughout the study. This would involve direct questioning, patient diaries, and clinical examination. The severity and relationship of adverse events to the study medication would be assessed by the investigators. Specific questionnaires might be used to systematically evaluate gastrointestinal symptoms.
Statistical Analysis: The incidence of side effects in the two treatment groups would be compared using appropriate statistical tests, such as the chi-squared test or Fisher's exact test. A p-value of less than 0.05 would typically be considered statistically significant.
Visualizing the Pharmacokinetic Advantage of this compound
The improved side effect profile of this compound is intrinsically linked to its pharmacokinetics as a prodrug. The following diagram illustrates the differential absorption and conversion pathways of this compound and ampicillin, leading to a lower concentration of unabsorbed ampicillin in the lower gastrointestinal tract, which is a primary cause of diarrhea.
Caption: Pharmacokinetic pathway of this compound vs. ampicillin.
Conclusion
The available evidence strongly suggests that this compound offers a significant advantage over ampicillin in terms of gastrointestinal tolerability. This is primarily due to its efficient absorption as a prodrug, which minimizes the amount of unabsorbed ampicillin in the lower gastrointestinal tract. For researchers and clinicians, this comparative analysis underscores the importance of pharmacokinetic design in optimizing the safety and tolerability of antimicrobial agents. While both drugs are effective in treating susceptible bacterial infections, the reduced incidence of side effects with this compound may lead to better patient compliance and overall treatment outcomes.
References
- 1. A prospective, double-blind, randomized, controlled clinical trial of ampicillin-sulbactam for preterm premature rupture of membranes in women receiving antenatal corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and ampicillin in urinary tract infections: a double-blind comparison of efficacy and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Events Comparison of Double Beta-Lactam Combinations for Bloodstream Infections: Ampicillin plus Ceftriaxone and Ampicillin/Cloxacillin [mdpi.com]
- 5. Worldwide experience with this compound administered twice a day - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]
Twice-Daily Bacampicillin Versus Thrice-Daily Amoxicillin: A Comparative Efficacy Analysis
A comprehensive review of clinical data indicates that twice-daily bacampicillin offers comparable efficacy to thrice-daily amoxicillin in the treatment of various bacterial infections, with a potential for improved patient compliance and a favorable side-effect profile. This guide provides a detailed comparison of the two aminopenicillins, summarizing key experimental data and outlining the methodologies of pivotal clinical trials for researchers, scientists, and drug development professionals.
Executive Summary of Clinical Efficacy
This compound, a prodrug of ampicillin, is rapidly hydrolyzed to ampicillin after oral administration, leading to high serum and tissue concentrations.[1] This pharmacokinetic profile allows for a less frequent dosing schedule compared to amoxicillin. Clinical trials have demonstrated that a twice-daily regimen of this compound is as effective as a thrice-daily regimen of amoxicillin in treating infections of the urinary tract, lower respiratory tract, and skin and soft tissues.
Comparative Clinical Trial Data
The following tables summarize the quantitative data from key comparative studies.
Table 1: Efficacy in Acute Uncomplicated Urinary Tract Infections
| Outcome | This compound (400 mg twice daily) | Amoxicillin (250 mg thrice daily) | Reference |
| No. of Patients | 72 | 74 | [2] |
| Clinical Response | 98.6% (71/72) | 98.6% (73/74) | [2] |
| Bacteriological Response | 95.8% (69/72) | 97.3% (72/74) | [2] |
Table 2: Efficacy in Lower Respiratory Tract Infections
| Outcome | This compound (800 mg twice daily) | Amoxicillin (500 mg thrice daily) | Reference |
| No. of Patients | 38 | 39 | [3] |
| Clinical Response (Cured or Improved) | 100% | 100% | [3] |
| Bacteriological Eradication | Pathogen eliminated in all cases | Pathogen eliminated in all except 2 strains of H. influenzae | [3] |
Table 3: Comparative Adverse Events
| Adverse Event | This compound | Amoxicillin | Reference |
| Diarrhea (UTI Study) | 2.8% (2/72) | 2.7% (2/74) | [2] |
| Allergic Skin Reactions (UTI Study) | 0% (0/72) | 2.7% (2/74) | [2] |
| Diarrhea (LRTI Study) | 0% | 5.1% (2/39) | [3] |
| Mild Adverse Effects (LRTI Study) | 2 patients | 4 patients | [3] |
Experimental Protocols
The methodologies described below are representative of the key comparative clinical trials.
Urinary Tract Infection (UTI) Study Protocol
-
Study Design: A prospective, randomized, controlled trial.
-
Patient Population: Young women with acute, uncomplicated urinary tract infections.
-
Inclusion Criteria: Patients presenting with symptoms of UTI and a positive urine culture (significant bacteriuria defined as ≥ 10^3 cfu/mL).[4]
-
Treatment Regimen:
-
Outcome Measures:
-
Clinical Response: Assessed by the resolution of clinical signs and symptoms of the UTI. A satisfactory response was defined by the complete disappearance of symptoms.[2]
-
Bacteriological Response: Determined by follow-up urine cultures. A satisfactory response was defined as the eradication of the initial infecting organism from the urine after discontinuation of the drug.[2][5] In some cases, localization of the infection to the upper or lower urinary tract was determined by the fluorescent antibody-coated bacterial test.[2]
-
-
Adverse Event Monitoring: All patients were monitored for adverse reactions, with a specific focus on gastrointestinal disturbances and allergic reactions.
Lower Respiratory Tract Infection (LRTI) Study Protocol
-
Study Design: A controlled, comparative clinical trial.
-
Patient Population: Patients with bacterial lower respiratory tract infections, including pneumonia, exacerbations of chronic bronchitis, and bronchiectasis.[3]
-
Inclusion Criteria: Patients with clinical and radiological evidence of lower respiratory tract infection and a sputum culture identifying a bacterial pathogen.
-
Treatment Regimen:
-
Outcome Measures:
-
Clinical Response: Evaluated based on the improvement or resolution of clinical symptoms such as fever, cough, and sputum production. Patients were categorized as cured or improved.[3]
-
Bacteriological Response: Assessed by the elimination of the offending pathogen from follow-up sputum cultures.
-
-
Adverse Event Monitoring: Patients were monitored for any adverse effects, with specific inquiry into diarrhea and other gastrointestinal symptoms. Laboratory tests were also conducted to monitor for any therapy-related abnormalities.[3]
Visualizations
Experimental Workflow for a Comparative Antibiotic Trial
Caption: Generalized workflow of a randomized controlled trial comparing two antibiotic regimens.
Dosing Regimen Comparison
Caption: Comparison of twice-daily versus thrice-daily dosing schedules.
Pharmacokinetic Profile Overview
Caption: Simplified pharmacokinetic pathway of this compound and amoxicillin.
References
- 1. Pharmacokinetics of this compound Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs. amoxicillin for treatment of acute infections of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlled comparative trial of this compound and amoxicillin in therapy of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of new anti-infective drugs for the treatment of urinary tract infection. Infectious Diseases Society of America and the Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for the evaluation of new anti-infective drugs for the treatment of urinary tract infection: additional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Bactericidal Activity: A Comparative Analysis of Bacampicillin and Amoxicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo bactericidal activity of bacampicillin and amoxicillin, focusing on experimental data from comparative studies. This compound, a prodrug of ampicillin, is designed for improved oral absorption, leading to higher systemic concentrations of ampicillin compared to direct administration. Amoxicillin, a close structural analog of ampicillin, also exhibits excellent oral bioavailability. Understanding the in vivo performance of these two widely used aminopenicillins is crucial for informed therapeutic choices and future drug development.
Comparative Pharmacokinetics
The in vivo bactericidal efficacy of an antibiotic is intrinsically linked to its pharmacokinetic profile. Key parameters such as peak serum concentration (Cmax), time to reach peak concentration (Tmax), and overall drug exposure (Area Under the Curve - AUC) determine the concentration gradient driving the antibiotic to the site of infection and the duration for which effective concentrations are maintained.
Multiple studies have compared the pharmacokinetic profiles of this compound and amoxicillin in healthy volunteers. This compound consistently demonstrates a more rapid absorption and higher peak serum concentrations compared to amoxicillin.[1][2][3] While the total drug exposure (AUC) is often comparable, the initial higher concentration of ampicillin derived from this compound may be clinically significant in achieving rapid bactericidal action.[3]
| Parameter | This compound (oral) | Amoxicillin (oral) | Pivampicillin (oral) | Ampicillin (oral) | Study Population | Reference |
| Dose | 400 mg (equimolar) | 291 mg (equimolar) | - | - | 11 healthy volunteers | [1][2] |
| Mean Peak Serum Concentration (Cmax) | 8.3 µg/mL | 7.7 µg/mL | 7.1 µg/mL | 3.7 µg/mL | 11 healthy volunteers | [1][2] |
| Time to Peak Concentration (Tmax) | 0.7 h | 1.4 h | - | - | 6 healthy volunteers | [3] |
| Relative Bioavailability | Comparable to Pivampicillin | - | Comparable to this compound | 2/3 of this compound | 11 healthy volunteers | [1][2] |
| Mean Absorption | 65% (± 17%) | 73% (± 15%) | - | - | 9 hospitalized patients | [4] |
In Vivo Bactericidal Activity in Animal Models
Direct comparisons of the in vivo bactericidal activity of this compound and amoxicillin have been conducted in experimental infection models in mice. These studies provide valuable insights into the therapeutic efficacy of these agents against specific pathogens.
In a study involving mice infected with Escherichia coli and Haemophilus influenzae, both this compound and amoxicillin demonstrated similar therapeutic activity, causing a rapid decrease in bacterial counts.[5] However, the speed of bactericidal action varied depending on the pathogen. This compound exhibited a more rapid bactericidal effect against H. influenzae, while amoxicillin was initially more bactericidal against the E. coli strain.[5] This suggests that the choice between these two antibiotics may be influenced by the causative organism.
| Animal Model | Pathogen | Key Findings | Reference |
| Mice (intraperitoneal infection) | Escherichia coli III | Amoxicillin initially appeared more bactericidal. Both drugs showed similar overall therapeutic activity. | [5] |
| Mice (intraperitoneal infection) | Haemophilus influenzae 22863 | This compound demonstrated a more rapid bactericidal activity. Both drugs led to a rapid decrease in bacterial counts. | [5] |
Clinical Efficacy and Bacteriological Response
Clinical trials in human patients provide the ultimate assessment of in vivo efficacy. This compound and amoxicillin have been compared in the treatment of various bacterial infections, with both demonstrating high rates of clinical cure and bacteriological eradication.
In a study on lower respiratory tract infections, both this compound (800 mg twice daily) and amoxicillin (500 mg three times daily) resulted in clinical cure or improvement in all patients.[6] The offending pathogen was eliminated in all cases except for two strains of H. influenzae in the amoxicillin-treated group.[6] Similarly, in the treatment of acute uncomplicated urinary tract infections in young women, this compound (400 mg twice daily) was as effective as amoxicillin (250 mg thrice daily), with satisfactory bacteriological responses of 95.8% and 97.3%, respectively.[7]
| Indication | This compound Regimen | Amoxicillin Regimen | Clinical Response (this compound) | Clinical Response (Amoxicillin) | Bacteriological Response (this compound) | Bacteriological Response (Amoxicillin) | Reference |
| Lower Respiratory Tract Infections | 800 mg twice daily | 500 mg three times daily | 100% (cured or improved) | 100% (cured or improved) | Pathogen eliminated | Pathogen eliminated (except 2 H. influenzae strains) | [6] |
| Acute Uncomplicated Urinary Tract Infections | 400 mg twice daily | 250 mg thrice daily | 98.6% (satisfactory) | 98.6% (satisfactory) | 95.8% (satisfactory) | 97.3% (satisfactory) | [7] |
Experimental Protocols
In Vivo Mouse Infection Model
A standardized experimental protocol is employed to compare the in vivo efficacy of antimicrobial agents in a controlled setting. The following is a representative methodology based on the available literature.[5]
-
Animal Model : Inbred strains of mice are used to ensure genetic homogeneity.
-
Bacterial Strains : Clinically relevant strains of bacteria, such as Escherichia coli and Haemophilus influenzae, are prepared as suspensions for infection.
-
Infection : A defined inoculum of the bacterial suspension is administered to the mice, typically via intraperitoneal injection, to induce a systemic infection.
-
Treatment : At a specified time post-infection (e.g., four hours), the test compounds (this compound and amoxicillin) are administered orally at various dosages.
-
Assessment of Bactericidal Activity :
-
CD50 Determination : The 50% curative dose (CD50), the dose required to protect 50% of the infected animals from death, is calculated.
-
Viable Counts : At selected time points after treatment, blood and organ homogenates (e.g., from the spleen or liver) are collected. The samples are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (colony-forming units per milliliter or gram of tissue). A reduction in viable counts indicates bactericidal activity.
-
Logical Relationship of Comparison
The comparison between this compound and amoxicillin is multifaceted, involving their chemical nature, pharmacokinetic properties, and ultimately their bactericidal and clinical efficacy.
Conclusion
Both this compound and amoxicillin are highly effective aminopenicillins with potent in vivo bactericidal activity. The primary distinction lies in their pharmacokinetic profiles, with this compound, through its conversion to ampicillin, achieving more rapid and higher peak serum concentrations. This pharmacokinetic advantage may translate to a faster onset of bactericidal action against certain pathogens, as suggested by preclinical data. However, clinical studies demonstrate largely comparable therapeutic outcomes in the treatment of common bacterial infections. The choice between these two agents may therefore be guided by factors such as the specific infecting organism, desired dosing frequency, and local resistance patterns. Further research focusing on the correlation between early bactericidal activity and long-term clinical success would be beneficial.
References
- 1. Pharmacokinetics of this compound Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative clinical study on the absorption of orally administered amoxycillin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vivo activity of this compound and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled comparative trial of this compound and amoxicillin in therapy of bacterial infections of the lower respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Bacampicillin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Bacampicillin, a prodrug of the antibiotic ampicillin, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of environmental contamination and the potential for contributing to antimicrobial resistance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride. Personnel handling the compound should always wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[1] Handling should occur in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2] In the event of a spill, contain the substance to prevent it from entering drains and collect the material for disposal in a suitable, closed container.[2]
Disposal Procedures for this compound Waste
Since this compound is microbiologically inactive and rapidly hydrolyzes to ampicillin, disposal procedures should primarily focus on the effective inactivation of ampicillin.[3][4][5][6][7] Unused stock solutions and contaminated materials are considered chemical waste and must be managed according to institutional and local regulations.[4]
Method 1: Chemical Degradation (Hydrolysis)
Chemical degradation through hydrolysis is an effective method for inactivating the beta-lactam ring of ampicillin, rendering it antimicrobially inert.
Experimental Protocol for Alkaline Hydrolysis:
-
Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.
-
Dilution: If dealing with a concentrated stock solution of this compound or ampicillin, dilute it with water to a manageable concentration.
-
Inactivation: Slowly add an equal volume of 1 M NaOH solution to the antibiotic solution. For example, add 10 mL of 1 M NaOH to 10 mL of the antibiotic solution.
-
Reaction Time: Stir the mixture at room temperature. While some studies suggest rapid hydrolysis, allowing the reaction to proceed for several hours or overnight ensures complete degradation.[3]
-
Neutralization: After the reaction is complete, neutralize the alkaline solution by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized, inactivated solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[3][8][9] Always confirm your institution's specific policies on sewer disposal.
Method 2: Thermal Treatment
Thermal treatment can also be employed for the disposal of ampicillin waste, particularly for contaminated solid materials or aqueous solutions.
-
Autoclaving: For used cell culture media containing ampicillin, autoclaving can be an effective method of decontamination.[4] However, it is important to note that autoclaving is not recommended for concentrated stock solutions.[4]
-
Incineration: High-temperature incineration is the preferred method for the disposal of solid pharmaceutical waste and concentrated solutions.[2] This should be carried out by a licensed waste disposal contractor.
Summary of Disposal Methods
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused this compound/Ampicillin Stock Solutions | Chemical Degradation (Alkaline Hydrolysis) followed by neutralization and sewer disposal (if permitted), or collection for incineration. | Concentrated solutions are considered hazardous chemical waste.[4] |
| Contaminated Solid Waste (e.g., gloves, paper towels) | Collection in a designated, labeled waste container for high-temperature incineration. | Segregate from regular laboratory trash. |
| Contaminated Liquid Waste (e.g., used cell culture media) | Autoclaving or chemical degradation. | Autoclaving is suitable for dilute solutions but not for concentrated stocks.[4] |
| Empty this compound Containers | Rinse with a suitable solvent (e.g., water), deface the label, and dispose of with regular laboratory glass or plastic waste, according to institutional guidelines. | Ensure containers are thoroughly empty. |
Logical Workflow for this compound Disposal
References
- 1. researchgate.net [researchgate.net]
- 2. jmatonline.com [jmatonline.com]
- 3. mdpi.com [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
